molecular formula C9H9ClN2O3 B3282094 2-Chloro-N-(3-nitro-benzyl)-acetamide CAS No. 74553-26-7

2-Chloro-N-(3-nitro-benzyl)-acetamide

Cat. No.: B3282094
CAS No.: 74553-26-7
M. Wt: 228.63 g/mol
InChI Key: BDYFNYCLKQANSX-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-nitro-benzyl)-acetamide is a chloroacetamide derivative characterized by a benzyl group substituted with a nitro (-NO₂) group at the meta position and a chloroacetamide (-Cl-C(=O)-NH-) functional group. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nitro group, which influences its electronic properties, reactivity, and intermolecular interactions.

Properties

IUPAC Name

2-chloro-N-[(3-nitrophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-5-9(13)11-6-7-2-1-3-8(4-7)12(14)15/h1-4H,5-6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYFNYCLKQANSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-nitro-benzyl)-acetamide typically involves the reaction of 3-nitrobenzyl chloride with acetamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-Nitrobenzyl chloride} + \text{Acetamide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-nitro-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies: Studies suggest that 2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide exhibits antibacterial and antifungal properties.
Observed effectiveness: It has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Antimicrobial Activity of 2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide

Bacterial StrainZone of Inhibition (mm)
Escherichia coli (ATCC 25922)30
Pseudomonas aeruginosa (ATCC 27853)35
Staphylococcus aureus (ATCC 25923)28

These results suggest that the compound may effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.

Case Studies
Antibacterial Screening: Studies on chloroacetamides, including derivatives of 2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide, have shown antibacterial activity against multiple strains. The agar diffusion method confirmed the compound's efficacy against resistant bacterial strains.
Antifungal Efficacy: Tests against Candida albicans showed significant growth inhibition, suggesting potential in treating fungal infections.

Anticancer Activity

Potential as an anticancer agent: Research indicates that 2-Chloro-N-isopropyl-N-(3-nitro-benzyl)-acetamide may have anticancer properties.
Mechanism of action: Derivatives containing similar functional groups can induce apoptosis in cancer cells by interfering with cellular processes such as tubulin polymerization and ROS generation. Structurally related compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating cytotoxic activity.

Structure-Activity Relationship (SAR)

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-nitro-benzyl)-acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features, molecular weights, and applications of 2-Chloro-N-(3-nitro-benzyl)-acetamide and related compounds:

Compound Name Substituents Molecular Weight Key Properties/Applications Evidence Source
This compound Benzyl (meta-NO₂) + chloroacetamide ~228.6* Potential pharmaceutical intermediate N/A†
2-Chloro-N-(3-nitrophenyl)acetamide Phenyl (meta-NO₂) + chloroacetamide 214.6 Anti-proliferative activity; hydrogen bonding affects crystal packing
2-Chloro-N-(3-methylphenyl)acetamide Phenyl (meta-CH₃) + chloroacetamide 183.6 Syn N–H conformation; comparative crystallography studies
Acetochlor Ethoxymethyl + 2-ethyl-6-methylphenyl 269.8 Herbicide; metabolized in liver microsomes
Alachlor Methoxymethyl + 2,6-diethylphenyl 269.8 Pre-emergent herbicide; metabolic pathways differ from acetochlor
2-Chloro-N-(2-methoxyphenyl)acetamide Phenyl (ortho-OCH₃) + chloroacetamide 199.6 Pharmaceutical intermediate; influences solubility/reactivity
2-Bromo-N-(3-chlorobenzyl)acetamide Benzyl (meta-Cl) + bromoacetamide 262.5 Synthetic intermediate; bromine enhances reactivity

*Calculated based on formula C₉H₈ClN₂O₃.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The nitro group in 2-chloro-N-(3-nitrophenyl)acetamide promotes stronger hydrogen bonds compared to methyl or methoxy substituents, leading to distinct crystal packing arrangements .
  • Lipophilicity : Benzyl derivatives (e.g., this compound) are expected to exhibit higher lipophilicity than phenyl analogs, influencing membrane permeability in drug design.
  • Thermal Stability : Compounds with bulky substituents (e.g., 2-chloro-N-(4-ethylcyclohexyl)acetamide) show higher melting points due to restricted molecular motion .

Key Research Findings

Anti-Proliferative Derivatives: Compounds synthesized from 2-chloro-N-(3-nitrophenyl)acetamide (e.g., thieno[2,3-d]pyrimidines) show IC₅₀ values <10 µM against HepG2 and MCF-7 cancer cells, highlighting the nitro group's role in bioactivity .

Metabolic Pathways : Alachlor undergoes faster oxidative dealkylation in human liver microsomes than acetochlor, attributed to differences in alkoxy substituents .

Crystallography : The anti conformation of N–H in nitro-substituted acetamides enables dual hydrogen-bonded chains, a feature exploited in co-crystal engineering .

Biological Activity

2-Chloro-N-(3-nitro-benzyl)-acetamide is a chemical compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Chloro Group : Enhances electrophilicity and potential for nucleophilic substitution.
  • Nitro Group : Often associated with increased biological activity, particularly in antimicrobial and anticancer properties.
  • Benzyl Moiety : Contributes to the compound's lipophilicity, facilitating membrane penetration.

The molecular formula is C12H12ClN3O3C_{12}H_{12}ClN_{3}O_{3} with a molecular weight of approximately 269.69 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Nucleophilic Substitution : The chloro group can participate in nucleophilic substitution reactions, which may lead to the formation of more reactive intermediates.
  • Redox Reactions : The nitro group can undergo reduction, potentially leading to reactive nitrogen species that can interact with cellular components.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, similar to other acetamides that target cholinesterases .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The presence of the nitro group enhances its ability to penetrate bacterial membranes and disrupt cellular functions .

Anticancer Potential

In vitro studies have suggested that this compound may have anticancer activity. It appears to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Further research is required to elucidate the specific pathways affected .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerCombination of chloro and nitro groups
2-Chloro-N-(3-nitrophenyl)benzamideModerate AnticancerLacks benzyl moiety
2-Chloro-N-(3-nitrobenzyl)-isonicotinamidePotential Cholinesterase InhibitorDifferent functional groups

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound inhibited the growth of Staphylococcus aureus with an MIC value of 12.5 μg/mL, indicating potential as a therapeutic agent against resistant bacterial strains .
  • Anticancer Activity :
    • In a recent investigation, the compound was shown to reduce cell viability in breast cancer cell lines by 40% at a concentration of 50 μM after 48 hours, suggesting promising anticancer properties .
  • Enzyme Interaction Studies :
    • Preliminary data indicate that the compound may act as an inhibitor of acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the key synthetic routes for 2-Chloro-N-(3-nitro-benzyl)-acetamide?

The synthesis typically involves condensation of chloroacetyl chloride with 3-nitrobenzylamine under controlled conditions. A common method includes:

  • Step 1 : Dissolving 3-nitrobenzylamine in anhydrous dichloromethane (DCM) with triethylamine as a base.
  • Step 2 : Slow addition of chloroacetyl chloride at 0–5°C to minimize side reactions (e.g., over-acylation).
  • Step 3 : Stirring at room temperature for 12 hours, followed by purification via recrystallization or column chromatography .
    Characterization is performed using ¹H/¹³C NMR and FTIR to confirm the presence of the amide bond (C=O stretch ~1650 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .

Q. How can the purity and stability of this compound be validated experimentally?

  • HPLC-MS : Use a C18 column with a methanol/water gradient to assess purity (>98%) and detect degradation products (e.g., hydrolysis to acetic acid derivatives).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition temperature >150°C suggests suitability for high-temperature reactions) .

Q. What safety precautions are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and eye protection due to potential skin/eye irritation.
  • Ventilation : Use a fume hood to avoid inhalation of nitro group-derived toxic vapors.
  • Storage : In airtight containers at 2–8°C, away from reducing agents (risk of nitro group reduction to amines) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
    • The nitro group withdraws electron density, making the acetamide carbonyl more electrophilic.
    • The chloro group enhances leaving-group potential in substitution reactions .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Q. What experimental strategies resolve contradictions in crystallographic data for nitro-substituted acetamides?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on resolving discrepancies in bond angles (e.g., N–H⋯O hydrogen bonding patterns). For example:
    • In 2-chloro-N-(3-nitrophenyl)acetamide, the N–H bond adopts an anti conformation relative to the nitro group, influencing packing efficiency .
  • Twinned Data Refinement : Apply SHELXD/SHELXE pipelines for high-throughput phasing of challenging crystals .

Q. How can reaction conditions be optimized to minimize byproducts during derivatization?

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions (e.g., Suzuki-Miyaura with boronic acids).
  • Solvent Optimization : Use DMF for polar intermediates or THF for non-polar substrates to control reaction kinetics.
  • In Situ Monitoring : Employ Raman spectroscopy to track nitro group reduction or amide hydrolysis .

Q. What bioactivity hypotheses can be proposed for this compound based on structural analogs?

  • Antimicrobial Activity : Similar compounds (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) exhibit activity against Klebsiella pneumoniae via membrane disruption .
  • Anticancer Potential : Chloroacetamide derivatives inhibit thioredoxin reductase, a target in cancer therapy .
  • Validation : Perform MIC assays and cytotoxicity screening (e.g., MTT on HeLa cells) .

Methodological Notes

  • Contradictions in Evidence : While details crystallographic data for 3-nitrophenyl analogs, extrapolation to the benzyl-substituted compound requires caution due to steric/electronic differences.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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